molecular formula C15H30O2 B1419098 15,15,15-trideuteriopentadecanoic acid

15,15,15-trideuteriopentadecanoic acid

Cat. No.: B1419098
M. Wt: 245.42 g/mol
InChI Key: WQEPLUUGTLDZJY-FIBGUPNXSA-N
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Description

15,15,15-trideuteriopentadecanoic acid, also known as pentadecanoic acid-d3, is a deuterated form of pentadecanoic acid. It is an odd-chain saturated fatty acid with the molecular formula C15H27D3O2. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

15,15,15-trideuteriopentadecanoic acid can be synthesized through the deuteration of pentadecanoic acid. One common method involves the catalytic hydrogenation of pentadecanoic acid in the presence of deuterium gas. This process replaces the hydrogen atoms at the 15th carbon position with deuterium atoms .

Industrial Production Methods

Industrial production of pentadecanoic-15,15,15-D3 acid typically involves large-scale catalytic hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The use of deuterium gas and specific catalysts are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

15,15,15-trideuteriopentadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

15,15,15-trideuteriopentadecanoic acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

15,15,15-trideuteriopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPLUUGTLDZJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lipase (Lipase D10 manufactured by Amano Pharmaceutical Co., Ltd.) (60 mg) was dispersed in 15 ml of glycerol containing 8% v/v of 20 mM citrate buffer (pH 5.5) and 100 mM CaCl2 to form a lower layer, a solution of 375 mg of n-pentadecanoic acid in 50 ml of n-hexane (concentration 7.5 mg/ml) was provided thereon as the upper layer, and the two layers were stirred at 40° C. to carry out an esterification reaction at the interface between the two layers. The crystallizing bottle was maintained at 4° C. to obtain pentadecanoic acid monoglyceride. As a result, it was confirmed that pentadecanoic acid of 95% purity was synthesized.
Quantity
50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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